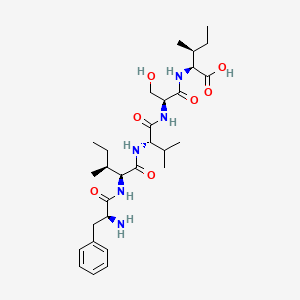![molecular formula C12H9NO6 B12516441 Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate is a compound belonging to the class of nitrofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be esterified using methanol in the presence of a catalyst such as a gold nanocluster or a copper carbide and cobalt nitride system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylate group can undergo esterification with alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Esterification: Different ester derivatives depending on the alcohol used.
Scientific Research Applications
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent in the treatment of infections.
Mechanism of Action
The mechanism of action of methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate involves the inhibition of bacterial enzymes essential for DNA synthesis and repair. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death . The compound targets bacterial enzymes involved in iron acquisition, disrupting the iron homeostasis necessary for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but lacks the ethenyl group.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains an amino group instead of a nitro group.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a carboxylate group.
Uniqueness
Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate is unique due to its combination of the nitrofuran moiety with an ethenyl group, which enhances its reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
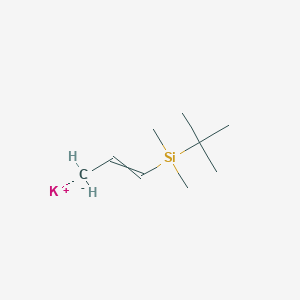
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
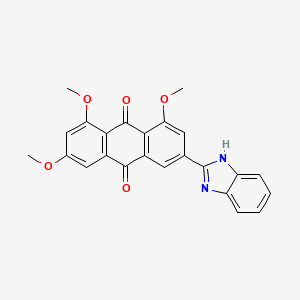
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)

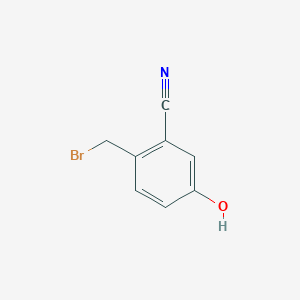
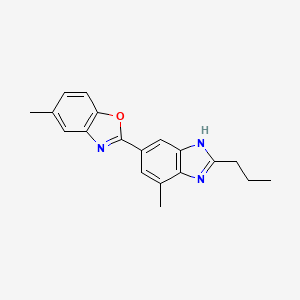
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
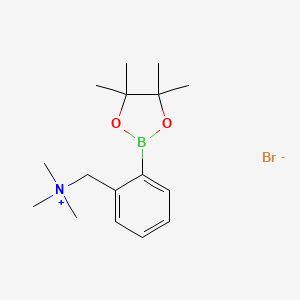
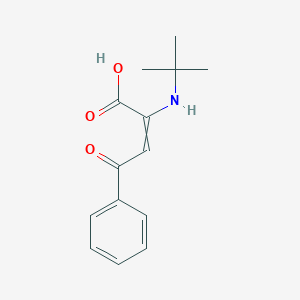
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
